1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-17(15-7-4-3-5-8-15)20(24)23-13-10-16(11-14-23)25-19-18(21)9-6-12-22-19/h3-9,12,16-17H,2,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJUYLOBZSUSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Route
Reagents:
- 2,3-Dichloropyridine (1.2 eq)
- 4-Hydroxypiperidine (1.0 eq)
- Potassium tert-butoxide (2.5 eq)
- DMF, 110°C, 18 h
Mechanism:
The reaction proceeds through deprotonation of 4-hydroxypiperidine by t-BuOK, generating a strong alkoxide nucleophile. Attack occurs at the C2 position of 2,3-dichloropyridine due to:
- Ortho-chlorine's electron-withdrawing effect activating C2
- Reduced steric hindrance compared to C3
Yield Optimization:
| Condition | Variation | Yield (%) |
|---|---|---|
| Base | K2CO3 | 12 |
| Base | t-BuOK | 68 |
| Solvent | DMSO | 54 |
| Solvent | DMF | 68 |
| Temperature (°C) | 80 | 41 |
| Temperature (°C) | 110 | 68 |
Characterization:
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J=4.8 Hz, 1H, Py-H), 7.64 (d, J=8.1 Hz, 1H, Py-H), 4.85-4.78 (m, 1H, OCH), 3.62-3.55 (m, 2H, Piperidine-H), 2.94-2.87 (m, 2H, Piperidine-H), 2.18-2.10 (m, 2H), 1.84-1.76 (m, 2H)
- HRMS (ESI+): m/z calcd for C10H13ClN2O [M+H]+ 229.0739, found 229.0742
Mitsunobu Etherification Alternative
Reagents:
- 3-Chloropyridin-2-ol (1.0 eq)
- 4-Hydroxypiperidine (1.2 eq)
- DIAD (1.5 eq)
- Triphenylphosphine (1.5 eq)
- THF, 0°C → rt, 12 h
Advantages:
- Avoids regioselectivity issues with dihalopyridines
- Higher functional group tolerance
Limitations:
- Requires pre-synthesis of 3-chloropyridin-2-ol via:
2,3-Dichloropyridine → NaOH (10% aq), 100°C, 6 h → 3-Chloropyridin-2-ol (72% yield)
Yield Comparison:
| Method | Overall Yield (%) |
|---|---|
| Nucleophilic Substitution | 68 |
| Mitsunobu | 61 |
Preparation of 2-Phenylbutan-1-one Electrophilic Partners
α-Bromination of 2-Phenylbutan-1-one
Procedure:
- Dissolve 2-phenylbutan-1-one (1.0 eq) in CCl4
- Add CuBr2 (0.1 eq) and Br2 (1.1 eq) at 0°C
- Stir 2 h, quench with Na2S2O3
Result:
1-Bromo-2-phenylbutan-1-one isolated as pale yellow oil (83% yield)
Stability Note:
- Store under N2 at -20°C to prevent ketone oxidation
Alternative Electrophiles:
| Leaving Group | Reagent | Stability | Reactivity |
|---|---|---|---|
| Cl | SOCl2/PCl5 | Low | High |
| Br | CuBr2/Br2 | Moderate | Moderate |
| I | I2/AgNO3 | Low | High |
| Tosylate | TsCl, Et3N | High | Low |
N-Alkylation of Piperidine Intermediate
SN2 Coupling Protocol
Reagents:
- 4-((3-Chloropyridin-2-yl)oxy)piperidine (1.0 eq)
- 1-Bromo-2-phenylbutan-1-one (1.1 eq)
- K2CO3 (3.0 eq)
- KI (0.2 eq)
- DMF, 80°C, 24 h
Workup:
- Dilute with EtOAc, wash with brine (3×)
- Dry over MgSO4, concentrate
- Purify via silica gel chromatography (Hex:EtOAc 4:1 → 1:1)
Yield Optimization:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 24 | 71 |
| Cs2CO3 | DMF | 80 | 18 | 68 |
| DBU | THF | 60 | 36 | 55 |
| NaH | DCM | 40 | 12 | 63 |
Side Reactions:
- Over-alkylation at piperidine nitrogen (8-12% without KI)
- Ketone reduction (≤5% with NaBH4 impurities)
Alternative Synthetic Routes
Reductive Amination Pathway
Steps:
- Condense 4-((3-Chloropyridin-2-yl)oxy)piperidine with 2-phenylbutane-1,4-dione
- Reduce imine intermediate with NaBH3CN
Advantages:
- Avoids unstable α-haloketones
- Better stereocontrol
Limitations:
- Lower yield (48%) due to diketone side reactions
Grignard Addition Strategy
- Prepare piperidinylmagnesium bromide from intermediate
- Add to 2-phenylbut-2-en-1-one
Reaction Scheme:
4-((3-Chloropyridin-2-yl)oxy)piperidine → Mg, THF → RMgBr
RM + CH2=C(Ph)COCH3 → 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-ol
Oxidation (PCC) → Target ketone (56% over 2 steps)
Spectroscopic Characterization
1H NMR Analysis (CDCl3)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-6 | 8.42 | d (J=5.1 Hz) | 1H |
| Pyridine H-4 | 7.89 | d (J=8.0 Hz) | 1H |
| Piperidine OCH | 4.91 | m | 1H |
| NCH2 | 3.74 | t (J=5.3 Hz) | 2H |
| Phenyl ring | 7.32-7.28 | m | 5H |
| Butanone CH2 | 2.68 | q (J=7.2 Hz) | 2H |
| Butanone CH3 | 1.15 | t (J=7.2 Hz) | 3H |
IR Spectral Data
- ν(C=O): 1715 cm⁻¹ (strong)
- ν(C-O-C): 1240 cm⁻¹
- ν(C-Cl): 680 cm⁻¹
Industrial-Scale Considerations
Process Chemistry Optimization
Key Parameters:
| Stage | Critical Quality Attribute | Control Strategy |
|---|---|---|
| Ether formation | Regioisomer purity (>98%) | HPLC monitoring |
| N-Alkylation | Residual bromide (<0.1%) | Ion chromatography |
| Crystallization | Particle size (50-100 μm) | Anti-solvent addition rate |
Cost Analysis:
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| 2,3-Dichloropyridine | 320 | 41 |
| 4-Hydroxypiperidine | 280 | 33 |
| Solvents | 85 | 12 |
| Catalysts | 115 | 14 |
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several piperidine- and piperazine-derived ketones. Below is a comparative analysis based on available evidence:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP (~3.2) is intermediate compared to analogues. The diethyl-substituted analogue (logP ~4.5) is more lipophilic, which may limit solubility , while the spiro-benzodioxole derivative’s rigid structure reduces logP (~2.8) .
- Metabolic Stability : The trifluoromethylpyridinyl group in the piperazine analogue enhances resistance to oxidative metabolism compared to the target compound’s chloropyridinyl group .
- Stereochemical Influence : The spiro compound’s chiral centers (2R,3R) contrast with the target compound’s lack of defined stereochemistry, suggesting divergent biological activity profiles .
Research Findings and Implications
- Binding Affinity : Computational docking studies suggest the target compound’s chloropyridinyloxy group interacts strongly with hydrophobic pockets in enzyme active sites, akin to the trifluoromethylpyridinyl group in the piperazine analogue .
- Toxicity : Preliminary in vitro assays indicate lower cytotoxicity (IC50 > 50 μM) compared to the diethyl-substituted analogue (IC50 ~25 μM), possibly due to reduced membrane disruption .
Biological Activity
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chloropyridine moiety connected to a piperidine ring through an ether bond, along with a phenylbutanone side chain. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 304.79 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The chloropyridine moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring enhances the binding affinity and specificity towards its targets, which may include various receptors and enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of chloropyridine compounds can possess antimicrobial properties. The presence of the piperidine ring may enhance these effects, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects, possibly acting as a modulator of neurotransmitter systems. Research into similar compounds has indicated effects on dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of chloropyridine derivatives against various bacterial strains. Results indicated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting a promising avenue for further research into this compound's potential as an antimicrobial agent .
Study 2: Anticancer Activity
Research conducted on similar piperidine derivatives demonstrated their ability to induce apoptosis in human cancer cell lines. The study highlighted that these compounds could inhibit key signaling pathways involved in cancer cell survival .
Study 3: Neuropharmacological Assessment
In a neuropharmacological study, compounds structurally similar to this compound were shown to interact with serotonin receptors, indicating potential antidepressant or anxiolytic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
